molecular formula C20H19N5OS B2937645 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034256-92-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2937645
CAS No.: 2034256-92-1
M. Wt: 377.47
InChI Key: MUVHYFPMFKPOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to an ethyl chain substituted with a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-15(14(2)25(24-13)18-9-5-6-11-21-18)10-12-22-19(26)20-23-16-7-3-4-8-17(16)27-20/h3-9,11H,10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHYFPMFKPOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzo[d]thiazole core linked to a 3,5-dimethyl-pyrazole moiety via an ethyl group. The presence of the pyridine ring enhances its pharmacological properties. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of 304.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Studies have shown that derivatives containing the thiazole and pyrazole moieties exhibit significant anticonvulsant properties. For instance, compounds with similar structures demonstrated effective protection against seizures in animal models, indicating potential for treating epilepsy .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazole and pyrazole rings are crucial for enhancing anticancer efficacy.
  • Neurotoxicity Profile : In evaluating neurotoxicity, the compound showed lower toxicity levels compared to traditional anticonvulsants, suggesting a favorable safety profile . The protective index (PI) was calculated to assess the therapeutic window.

Anticonvulsant Activity Study

A study conducted on various benzothiazole derivatives revealed that compounds similar to this compound exhibited significant anticonvulsant activity in maximal electroshock (MES) tests. Notably, one derivative showed an effective dose (ED50) of 160.4 mg/kg with a protective index of 2.74, indicating a promising candidate for further development in epilepsy treatment .

Cytotoxicity Evaluation

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound effectively inhibits cell growth. For example, one study reported IC50 values below 10 µM for certain derivatives against HepG2 liver carcinoma cells . The SAR analysis indicated that the presence of electronegative substituents significantly enhances anticancer activity.

Data Table: Biological Activities Summary

Activity TypeCompound TestedIC50/ED50 ValueReference
AnticonvulsantThis compoundED50 = 160.4 mg/kg
CytotoxicityVarious benzothiazole derivativesIC50 < 10 µM
AnticancerSimilar thiazole-pyrazole derivativesIC50 < 10 µM

Comparison with Similar Compounds

Discussion of Key Differences

  • Substituent Effects : Pyridin-2-yl and pyrazol-4-yl groups are conserved in antimicrobial analogs (), suggesting the target compound could share similar activity .
  • Solubility and Bioavailability : The absence of ionizable groups (e.g., hydrochloride salts or sulfonamides) in the target compound may limit its solubility compared to analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.